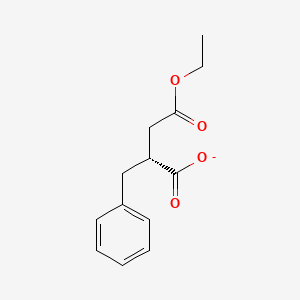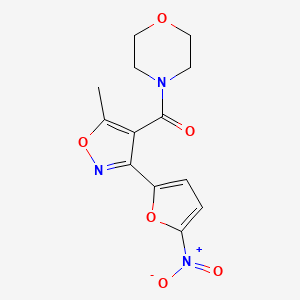
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- is a complex organic compound that features a morpholine ring attached to an isoxazole ring, which is further substituted with a nitrofuryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- typically involves multiple steps. One common method includes the nitration of azoles with nitric acid or a sulfuric-nitric acid mixture . The nitration reactions can also be performed using acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, or N-nitropicolinium tetrafluoroborate . The nitration of five-membered azoles is a critical step in the preparation of nitroazole derivatives, which are then further modified to introduce the morpholine and isoxazole rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- undergoes several types of chemical reactions, including:
Electrophilic Substitution: The nitro group on the isoxazole ring can be replaced by other nucleophiles, such as morpholine.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, acetylnitrate, and various reducing agents. The reaction conditions typically involve controlled temperatures and acidic or basic environments to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various nitroazole derivatives, reduced amine derivatives, and heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents. They have been screened for activity against various cancer cell lines, including breast cancer and oral cancer.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying various biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to form hydrogen bonds and other interactions with biological molecules also plays a role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- is unique due to the combination of its morpholine, isoxazole, and nitrofuryl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
22996-92-5 |
|---|---|
Formule moléculaire |
C13H13N3O6 |
Poids moléculaire |
307.26 g/mol |
Nom IUPAC |
[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H13N3O6/c1-8-11(13(17)15-4-6-20-7-5-15)12(14-22-8)9-2-3-10(21-9)16(18)19/h2-3H,4-7H2,1H3 |
Clé InChI |
DRXDNSWUQPZNPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



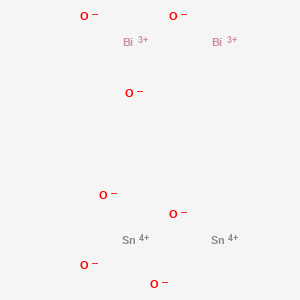

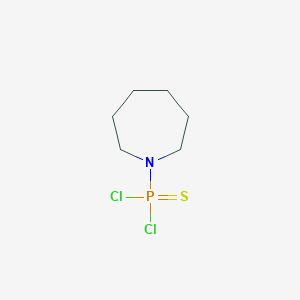


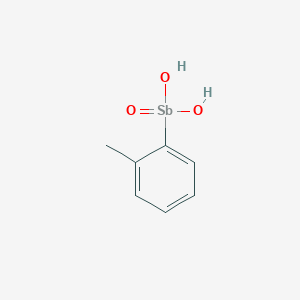
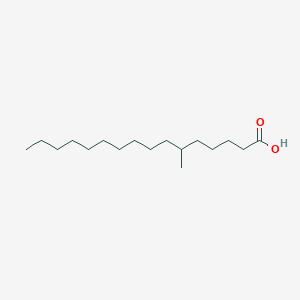
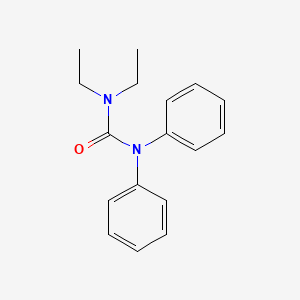
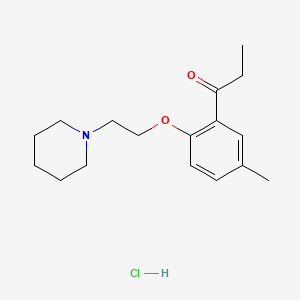
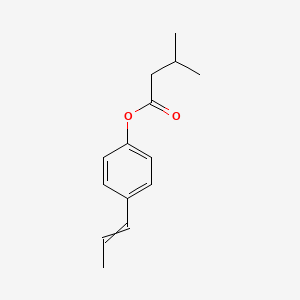
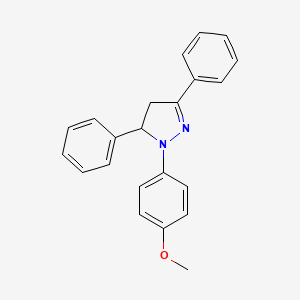
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
